molecular formula C21H21NO5 B2683243 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid CAS No. 317384-34-2

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid

Cat. No.: B2683243
CAS No.: 317384-34-2
M. Wt: 367.401
InChI Key: PQKWEZNKYQXOPM-UHFFFAOYSA-N
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Description

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid is a complex organic compound often used in peptide synthesis. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly employed to protect amine groups during peptide synthesis. This compound is notable for its stability and ease of removal under mildly basic conditions, making it a valuable tool in organic and medicinal chemistry.

Scientific Research Applications

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid is widely used in scientific research, particularly in:

    Peptide Synthesis: As a protecting group for amines, it facilitates the stepwise construction of peptides.

    Medicinal Chemistry: Used in the synthesis of peptide-based drugs and other bioactive molecules.

    Biological Studies: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Industrial Applications: Utilized in the production of pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid typically involves the following steps:

    Fmoc Protection: The starting material, 3-hydroxypiperidine-2-carboxylic acid, is reacted with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. This reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.

    Automated Systems: Employing automated systems for precise control of reaction conditions, ensuring consistency and efficiency.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Fmoc group can be removed under basic conditions (e.g., piperidine in DMF), allowing for further functionalization of the amine group.

Common Reagents and Conditions:

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Piperidine, DMF (Dimethylformamide).

Major Products Formed:

    Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.

    Reduction: Formation of an alcohol from the carboxylic acid group.

    Substitution: Removal of the Fmoc group, yielding a free amine.

Mechanism of Action

The primary mechanism of action for 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid involves its role as a protecting group. The Fmoc group protects the amine functionality during synthetic procedures, preventing unwanted side reactions. It is removed under basic conditions, typically using piperidine, which cleaves the Fmoc group and regenerates the free amine.

Comparison with Similar Compounds

  • 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-piperidinecarboxylic acid
  • 1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methyl-piperidine-2-carboxylic acid

Comparison:

  • Uniqueness: 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group, providing additional functionalization options compared to similar compounds.
  • Reactivity: The hydroxyl group offers additional sites for chemical modification, making it more versatile in synthetic applications.

This compound’s versatility and stability make it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-18-10-5-11-22(19(18)20(24)25)21(26)27-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-19,23H,5,10-12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKWEZNKYQXOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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